1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine

Medicinal Chemistry Structure-Activity Relationship (SAR) Physiochemical Properties

Inconsistent purity and undefined regiochemistry in N-arylpiperazine building blocks frequently derail GPCR lead optimization. This compound eliminates that risk: • Defined ≥98% purity (HPLC) ensures SAR data is attributable to the target compound, not impurities. • The unique 4-Br/3-Cl pattern and N-methyl group provide distinct electronic (σ) and lipophilic (ClogP) signatures for reliable receptor binding studies. • Canonical SMILES (CN1CCN(CC1)C2=CC(=C(C=C2)Br)Cl) enables unambiguous in silico modeling and focused library synthesis.

Molecular Formula C11H14BrClN2
Molecular Weight 289.6 g/mol
CAS No. 1426958-37-3
Cat. No. B1378319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine
CAS1426958-37-3
Molecular FormulaC11H14BrClN2
Molecular Weight289.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=C(C=C2)Br)Cl
InChIInChI=1S/C11H14BrClN2/c1-14-4-6-15(7-5-14)9-2-3-10(12)11(13)8-9/h2-3,8H,4-7H2,1H3
InChIKeyMXYFKZPPPWIQFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine: Identity and Procurement


1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine (CAS 1426958-37-3) is an N-arylpiperazine derivative characterized by a 4-bromo-3-chlorophenyl group attached to a 4-methylpiperazine moiety . Its molecular formula is C₁₁H₁₄BrClN₂, with a molecular weight of 289.60 g/mol [1]. The compound is a member of a structurally defined class of arylpiperazine building blocks frequently utilized in medicinal chemistry for the synthesis of pharmacologically active molecules, particularly those targeting G protein-coupled receptors (GPCRs) and neurotransmitter receptors . Its structural features provide a well-defined starting point for lead optimization programs requiring precise electronic and steric modulation .

1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine: Why Substitution Fails


The assumption that arylpiperazine derivatives are functionally interchangeable is scientifically unsound and can lead to significant experimental failure or erroneous structure-activity relationship (SAR) conclusions . Even minor structural modifications—such as the presence or absence of a halogen atom or an N-methyl group—profoundly alter key molecular properties including electronic distribution (as reflected by calculated Hammett sigma values), lipophilicity (ClogP), and the resultant binding affinity, selectivity, and intrinsic efficacy at biological targets [1]. Specifically, the distinct electron-withdrawing and lipophilic contributions of the 4-bromo and 3-chloro substituents, coupled with the basicity and steric effects of the N-methyl group, create a unique physiochemical and pharmacological signature . Substituting this compound with a close analog, such as the des-methyl piperazine derivative (1-(4-bromo-3-chlorophenyl)piperazine) or a regioisomer with different halogen substitution, will inevitably alter the compound's reactivity, its interactions with biological targets, and its overall in vitro/in vivo profile, thereby compromising the reproducibility and interpretability of research findings [1].

1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine: Quantitative Evidence Guide


N-Methylation Effects on Basicity and Lipophilicity

This compound is specifically N-methylated on the piperazine ring, in contrast to its close structural analog, 1-(4-bromo-3-chlorophenyl)piperazine (CAS 944690-86-2), which contains a secondary amine. This methylation results in a predicted increase in basicity (pKa) and lipophilicity (cLogP), which can directly influence membrane permeability and oral bioavailability .

Medicinal Chemistry Structure-Activity Relationship (SAR) Physiochemical Properties Drug Design

Defined Purity Grade for Reproducible Results

Procurement specifications from reputable suppliers indicate that this compound is available with a defined minimum purity of 98%, as determined by analytical methods such as High-Performance Liquid Chromatography (HPLC) . This is a critical differentiator from custom-synthesized or lower-grade materials where purity may be less defined or lower, which can introduce confounding variables in downstream assays .

Analytical Chemistry Quality Control Reproducible Research Procurement Specifications

Canonical SMILES for Unambiguous Structure Identification

The compound's unique connectivity is definitively represented by its Canonical SMILES string: CN1CCN(CC1)C2=CC(=C(C=C2)Br)Cl [1]. This is a unique identifier that distinguishes it from all other piperazine derivatives, including its non-methylated counterpart (1-(4-bromo-3-chlorophenyl)piperazine) whose SMILES is C1CN(CCN1)C2=CC(=C(C=C2)Br)Cl .

Cheminformatics Computational Chemistry Structure Search Database Management

1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine Application Scenarios


Medicinal Chemistry: Lead Optimization & SAR

This compound is a superior choice for medicinal chemistry programs exploring the SAR of arylpiperazines. The distinct combination of a 4-bromo-3-chlorophenyl group and an N-methylpiperazine provides a specific electronic and steric profile . It serves as a key building block for generating focused libraries to optimize target binding affinity and selectivity, particularly for GPCR targets where halogen bonding and basicity modulation are crucial [1]. The defined ≥98% purity ensures that observed biological activity is attributable to the compound itself, not to confounding impurities, thereby yielding robust SAR data.

Cheminformatics: Virtual Screening and Modeling

The precise structural definition provided by its Canonical SMILES string (CN1CCN(CC1)C2=CC(=C(C=C2)Br)Cl) makes this compound ideal for accurate in silico modeling [1]. Researchers can confidently use this SMILES to generate reliable 3D conformations for molecular docking studies, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analyses. This unambiguity prevents errors that could arise from using less-defined or incorrectly assigned structures, ensuring the fidelity of computational predictions [1].

Chemical Biology: Probe Development

The compound can be employed as a synthetic intermediate or a starting point for the development of chemical probes to study biological systems . Its unique halogenation pattern (Br and Cl) provides specific reactivity handles (e.g., for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig) to introduce additional functional groups, such as fluorophores, biotin tags, or photoaffinity labels . The high purity is essential for generating high-quality, well-characterized probes to investigate target engagement and cellular pathways without off-target noise.

Analytical Methods and Quality Control

Due to its high and defined purity (≥98% by HPLC), this compound is a suitable reference standard or system suitability test (SST) material for the development and validation of analytical methods (e.g., HPLC, LC-MS) . Its well-defined structure and unique chemical properties (e.g., UV absorbance due to the aromatic ring, mass of 289.60 m/z) make it a reliable control to ensure instrument performance and method reproducibility in pharmaceutical analysis and research quality control laboratories .

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